molecular formula C9H6N2O3 B1295577 5-nitro-1H-indole-3-carbaldehyde CAS No. 6625-96-3

5-nitro-1H-indole-3-carbaldehyde

Cat. No.: B1295577
CAS No.: 6625-96-3
M. Wt: 190.16 g/mol
InChI Key: PHKYMSLVWLYDKP-UHFFFAOYSA-N
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Description

Chemical Profile:
5-Nitro-1H-indole-3-carbaldehyde (CAS 6625-96-3) is a nitro-substituted indole derivative with the molecular formula C₉H₆N₂O₃ and a molecular weight of 190.16 g/mol. Key physical properties include a melting point >300°C, boiling point of 441.5°C, density of 1.516 g/cm³, and a refractive index of 1.765 .

Synthesis:
The compound is synthesized via the Vilsmeier-Haack reaction from 5-nitro-1H-indole, yielding ~60% under optimized conditions . This method is favored for its scalability and efficiency in generating intermediates for pharmaceutical applications.

Applications: It serves as a critical intermediate in organic synthesis, particularly in the development of G-quadruplex DNA ligands for cancer research and in synthesizing α-bromoacryloylamido indolyl-pyridinyl-propenone derivatives for drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Nitro-1H-indole-3-carbaldehyde is typically synthesized through a multi-step process. The initial step involves the nitration of indole to produce 5-nitroindole. This is achieved by reacting indole with nitric acid under controlled conditions. The resulting 5-nitroindole is then subjected to a formylation reaction to introduce the aldehyde group at the 3-position, yielding this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 5-amino-1H-indole-3-carbaldehyde.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthetic Organic Chemistry

5-Nitro-1H-indole-3-carbaldehyde serves as a crucial intermediate in the synthesis of various biologically active molecules. It facilitates the development of new pharmaceuticals by enabling the construction of complex molecular architectures through reactions such as:

  • Multicomponent Reactions (MCRs): These reactions allow for the efficient assembly of multiple components into a single product, which is particularly useful in creating diverse libraries of compounds for drug discovery .
  • C–C and C–N Coupling Reactions: The carbonyl group in this compound readily participates in these reactions, making it an essential precursor for synthesizing heterocycles and other biologically relevant structures .

Drug Development

The unique structural features of this compound make it an attractive candidate for drug development, especially in targeting diseases such as cancer and infections. Key applications include:

  • Anticancer Agents: Modifications of this compound have led to the discovery of novel anticancer drugs. For instance, derivatives have shown promising activity against various cancer cell lines .
  • Antimicrobial Activity: Research indicates that derivatives of this compound exhibit antibacterial and antifungal properties, making them potential candidates for new antimicrobial therapies .

Fluorescent Probes

This compound can be utilized to develop fluorescent probes that are essential for biological imaging. These probes enhance the ability to study cellular processes in real-time, which is crucial for understanding disease mechanisms and drug interactions.

Material Science

In material science, this compound is applied in the development of advanced materials, including:

  • Polymers: Its incorporation into polymer matrices can improve the properties of materials used in electronics and coatings.
  • Nanomaterials: The compound plays a role in synthesizing nanomaterials that have applications in sensors and drug delivery systems .

Biochemical Research

The compound is valuable in biochemical research for studying enzyme interactions and metabolic pathways. Its derivatives can serve as inhibitors or substrates, providing insights into biological functions and disease mechanisms.

Table 1: Summary of Research Findings on this compound Applications

Application AreaKey FindingsReferences
Synthetic Organic ChemistryEssential for MCRs and C–C/C–N coupling reactions ,
Drug DevelopmentPotential anticancer and antimicrobial agents developed from derivatives ,
Fluorescent ProbesUsed in real-time biological imaging
Material ScienceEnhances properties in polymers and nanomaterials
Biochemical ResearchUseful for studying enzyme interactions

Case Study: Anticancer Activity

A study conducted on modified derivatives of this compound demonstrated significant cytotoxic effects on various cancer cell lines. The research highlighted specific structural modifications that enhanced potency against breast cancer cells, showcasing the compound's potential as a lead structure for new anticancer drugs .

Mechanism of Action

The mechanism of action of 5-nitro-1H-indole-3-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituted Indole-3-carbaldehydes

The following table compares 5-nitro-1H-indole-3-carbaldehyde with analogues differing in substituent type and position:

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes
This compound 6625-96-3 -NO₂ (C5), -CHO (C3) C₉H₆N₂O₃ 190.16 >300 G-quadruplex ligands, pharmaceutical intermediates
2-Chloro-5-nitro-1H-indole-3-carbaldehyde 117752-76-8 -Cl (C2), -NO₂ (C5) C₉H₅ClN₂O₃ 224.6 Not reported Potential halogen-directed reactivity in cross-coupling reactions
5-Chloro-1H-indole-3-carbaldehyde 827-01-0 -Cl (C5), -CHO (C3) C₉H₆ClNO 179.61 Not reported Intermediate for antitumor agents; lacks nitro group, altering electronic properties
4-Hydroxy-1H-indole-3-carbaldehyde 81779-27-3 -OH (C4), -CHO (C3) C₉H₇NO₂ 161.16 Not reported Enhanced solubility due to hydroxyl group; used in fluorescence probes
5-Fluoro-7-methyl-1H-indole-3-carbaldehyde 1190321-22-2 -F (C5), -CH₃ (C7) C₁₀H₈FNO 177.18 Not reported Dual substituents may improve metabolic stability in drug candidates

Key Observations :

  • Nitro vs. Halogen Substituents : The nitro group at C5 in this compound enhances electrophilicity, facilitating nucleophilic substitutions (e.g., alkylation in DMF with NaH ). In contrast, chloro or fluoro substituents (e.g., 5-chloro or 5-fluoro analogues) reduce electron-withdrawing effects, altering reaction kinetics .
  • Positional Effects : Substituents at C2 (e.g., 2-chloro derivative) sterically hinder reactions at the indole ring, whereas C7 methyl groups (e.g., 5-fluoro-7-methyl derivative) may influence packing in crystal structures .

Indazole-3-carboxaldehyde Derivatives

Indazole derivatives, though structurally distinct (two adjacent nitrogen atoms in the heterocycle), share functional similarities with indole-3-carbaldehydes:

Compound Name CAS No. Substituents Yield (%) Synthesis Method Applications
5-Iodo-1H-indazole-3-carboxaldehyde Not provided -I (C5) 90 Nitrosation of 5-iodoindole Radiolabeling probes
6-Bromo-1H-indazole-3-carboxaldehyde Not provided -Br (C6) 78 Nitrosation at 50°C Inhibitor synthesis
5-Methoxy-1H-indazole-3-carboxaldehyde Not provided -OCH₃ (C5) 91 Room-temperature nitrosation Ligands for kinase inhibition

Comparison with Indole Analogues :

  • Reactivity : Indazole derivatives typically require harsher nitrosation conditions (e.g., elevated temperatures for 6-bromo derivative ) compared to indole-3-carbaldehydes, which are synthesized via milder Vilsmeier-Haack protocols .
  • Yield Trends : Methoxy-substituted indazales achieve higher yields (91%) than bromo-substituted ones (78%), suggesting steric and electronic effects influence reaction efficiency .

Biological Activity

5-Nitro-1H-indole-3-carbaldehyde is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group and an aldehyde functional group, which contribute to its reactivity and biological activity. The molecular formula is C9H6N2O3C_9H_6N_2O_3 with a molecular weight of 194.16 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : This compound can inhibit or activate various enzymes, influencing metabolic pathways and cellular functions.
  • Antioxidant Activity : It has shown significant free radical scavenging ability, which is crucial in preventing oxidative stress-related diseases.
  • Antimicrobial Effects : The compound exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

Antioxidant Activity

Research indicates that this compound possesses notable antioxidant properties. A study evaluated its ability to inhibit lipid peroxidation (LPO) and DPPH radical scavenging activity compared to standard antioxidants like butylated hydroxyanisole (BHA). The results are summarized in the table below:

CompoundDPPH IC50 (µM/ml)LPO IC50 (µM/ml)
This compound16 ± 0.821 ± 0.5
BHA11 ± 0.59 ± 0.1

These findings suggest that the compound has superior antioxidant activity compared to BHA, indicating its potential use in preventing oxidative damage in biological systems .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies have shown that it inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. This makes it a promising candidate for further development into therapeutic agents .

Anticancer Activity

The compound's anticancer properties have been explored in several studies. It has been shown to induce apoptosis in cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspases and modulation of apoptotic pathways, leading to increased cell death in tumor cells .

Study on Antioxidant Effects

In a comparative study assessing various indole derivatives, this compound exhibited the highest antioxidant activity among tested compounds. The study utilized DPPH radical scavenging assays to measure efficacy, confirming its potential as an effective antioxidant agent .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound revealed that it significantly inhibited biofilm formation in Pseudomonas aeruginosa, suggesting its potential application in treating biofilm-associated infections .

Properties

IUPAC Name

5-nitro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-5-6-4-10-9-2-1-7(11(13)14)3-8(6)9/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKYMSLVWLYDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289030
Record name 5-nitro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6625-96-3
Record name 6625-96-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58611
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-nitro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Then a solution of 5-nitroindole (1.62 g, 0.01 mol) in 1,2-dichloroethane (50 ml) was added and the mixture heated to reflux for 3 h. After cooling the mixture was poured onto iced water, the precipitate filtered off and washed with water. Thereupon the residue was chromatographed over silica gel using benzene/ethylacetate as eluant. Thus pure title compound was obtained in 80% yield (1.52 g).
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

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